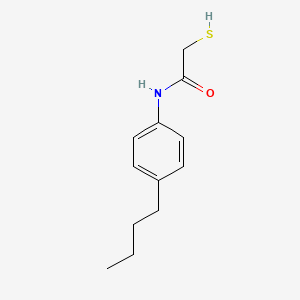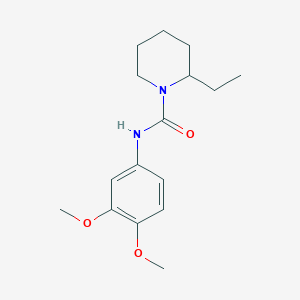
N-(4-butylphenyl)-2-mercaptoacetamide
Descripción general
Descripción
N-(4-butylphenyl)-2-mercaptoacetamide, also known as BuMA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BuMA is a thiol-containing compound that has been synthesized using different methods, and its mechanism of action is still being investigated.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-2-mercaptoacetamide has been studied extensively for its potential applications in various fields. In medicine, N-(4-butylphenyl)-2-mercaptoacetamide has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, N-(4-butylphenyl)-2-mercaptoacetamide has been investigated for its potential use as a herbicide and fungicide. In material science, N-(4-butylphenyl)-2-mercaptoacetamide has been used as a ligand for the synthesis of metal complexes.
Mecanismo De Acción
The mechanism of action of N-(4-butylphenyl)-2-mercaptoacetamide is still being investigated. However, it is believed that the thiol group in N-(4-butylphenyl)-2-mercaptoacetamide plays a crucial role in its biological activity. The thiol group can interact with reactive oxygen species and other free radicals, thereby protecting cells from oxidative damage. N-(4-butylphenyl)-2-mercaptoacetamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-mercaptoacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-butylphenyl)-2-mercaptoacetamide can inhibit the growth of bacteria, fungi, and cancer cells. N-(4-butylphenyl)-2-mercaptoacetamide has also been shown to reduce inflammation by inhibiting the production of certain cytokines. In animal studies, N-(4-butylphenyl)-2-mercaptoacetamide has been shown to have analgesic and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butylphenyl)-2-mercaptoacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the compound is stable under normal laboratory conditions. N-(4-butylphenyl)-2-mercaptoacetamide is also readily available and can be purchased from chemical suppliers. However, N-(4-butylphenyl)-2-mercaptoacetamide has some limitations. It is highly toxic and should be handled with care. Additionally, the compound has a strong odor, which can be unpleasant.
Direcciones Futuras
There are several future directions for research on N-(4-butylphenyl)-2-mercaptoacetamide. One area of interest is the development of N-(4-butylphenyl)-2-mercaptoacetamide-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the use of N-(4-butylphenyl)-2-mercaptoacetamide as a herbicide and fungicide in agriculture. Additionally, the synthesis of N-(4-butylphenyl)-2-mercaptoacetamide derivatives with improved properties is an area of ongoing research.
Conclusion:
In conclusion, N-(4-butylphenyl)-2-mercaptoacetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(4-butylphenyl)-2-mercaptoacetamide can be synthesized using different methods and has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. The mechanism of action of N-(4-butylphenyl)-2-mercaptoacetamide is still being investigated, but it is believed that the thiol group in N-(4-butylphenyl)-2-mercaptoacetamide plays a crucial role in its biological activity. N-(4-butylphenyl)-2-mercaptoacetamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on N-(4-butylphenyl)-2-mercaptoacetamide, including the development of N-(4-butylphenyl)-2-mercaptoacetamide-based drugs and the synthesis of N-(4-butylphenyl)-2-mercaptoacetamide derivatives with improved properties.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-2-3-4-10-5-7-11(8-6-10)13-12(14)9-15/h5-8,15H,2-4,9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFHQZVAFZNKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,6-dimethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4697927.png)

![[6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4697946.png)
![N~2~-(3-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697952.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4697954.png)
![3,6-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4697959.png)
![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)
![3-[(4-bromo-2-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4697965.png)

![3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697967.png)
![7-({5-[(3-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4697970.png)
![2-(4-methylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4697980.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-nitrobenzamide](/img/structure/B4698003.png)
![3-{[(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4698010.png)